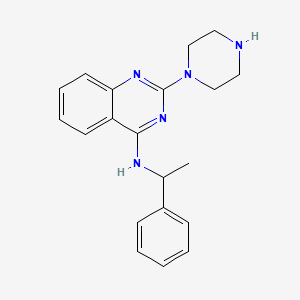

N-(1-phenylethyl)-2-(piperazin-1-yl)quinazolin-4-amine

Description

Fourier-Transform Infrared Spectroscopy (FT-IR)

Key absorptions include:

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3050–3100 | C–H stretching (aromatic) |

| 2920–2850 | C–H stretching (aliphatic) |

| 1600–1580 | C=N stretching (quinazoline) |

| 1250–1200 | C–N stretching (piperazine) |

The absence of carbonyl (C=O) peaks distinguishes this compound from related quinazolinones .

¹H Nuclear Magnetic Resonance (NMR)

Representative shifts (500 MHz, DMSO-d~6~):

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 8.23 | d (J = 8.5 Hz) | H-5 (quinazoline) |

| 7.93–7.97 | m | H-7 and H-8 (quinazoline) |

| 3.29 | d (J = 10.8 Hz) | N–CH~2~ (piperazine) |

| 1.45 | t (J = 7.2 Hz) | CH~3~ (1-phenylethyl) |

Aromatic protons from the phenyl group resonate at 7.34–7.39 ppm .

High-Resolution Mass Spectrometry (HRMS)

The molecular ion peak at m/z 333.4 ([M+H]⁺) confirms the molecular formula. Fragmentation patterns include losses of:

Computational Chemistry: DFT Calculations of Electron Density Distribution

Density functional theory (DFT) at the B3LYP/6-31G* level reveals:

- Electron density localization on the quinazoline N1 and N3 atoms, with partial positive charges (N1: +0.32 e, N3: +0.28 e).

- The piperazine ring exhibits delocalized electron density, with the N4 atom carrying a charge of -0.45 e .

- The HOMO-LUMO gap (4.2 eV) suggests moderate reactivity, consistent with nucleophilic substitution at the quinazoline C2 position .

Figure 1: DFT-calculated electron density distribution (isosurface = 0.05 e/ų).

Propriétés

IUPAC Name |

N-(1-phenylethyl)-2-piperazin-1-ylquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5/c1-15(16-7-3-2-4-8-16)22-19-17-9-5-6-10-18(17)23-20(24-19)25-13-11-21-12-14-25/h2-10,15,21H,11-14H2,1H3,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGWGZNWEWFTJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)N4CCNCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Table 1: Comparison of Synthetic Methods for N-(1-Phenylethyl)-2-(Piperazin-1-yl)Quinazolin-4-Amine

Challenges and Optimization Strategies

- Regioselectivity : Competing reactions at positions 2 and 4 of quinazoline are mitigated using bulky directing groups (e.g., tert-butyl carbamate).

- Piperazine Stability : Piperazine’s susceptibility to oxidation necessitates inert atmospheres during substitution steps.

- Solvent Effects : DMSO enhances reaction rates in one-pot methods but complicates purification; switching to DMAc improves scalability.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

NCGC00379308 est largement utilisé dans la recherche scientifique, en particulier dans l'étude du récepteur de la thyrotropine et de ses voies associées. Il a été démontré qu'il potentialisait la différenciation des préostéoblastes induite par la thyrotropine in vitro, ce qui en fait un outil précieux dans l'étude de la formation osseuse et des processus connexes. De plus, son rôle de modulateur allostérique positif le rend utile pour explorer les mécanismes d'activation des récepteurs et de transduction du signal.

Mécanisme d'action

Le mécanisme d'action de NCGC00379308 implique sa fonction de modulateur allostérique positif du récepteur de la thyrotropine. En activant directement le récepteur, il déclenche la translocation de la β-arrestine 1, qui est une étape clé dans la voie de signalisation du récepteur. Cette modulation améliore la réponse du récepteur à la thyrotropine, ce qui conduit à une efficacité accrue dans les événements de signalisation en aval.

Applications De Recherche Scientifique

NCGC00379308 is used extensively in scientific research, particularly in the study of the thyrotropin receptor and its associated pathways. It has been shown to potentiate thyrotropin-mediated preosteoblast differentiation in vitro, making it a valuable tool in the study of bone formation and related processes . Additionally, its role as a positive allosteric modulator makes it useful in exploring the mechanisms of receptor activation and signal transduction .

Mécanisme D'action

The mechanism of action of NCGC00379308 involves its function as a positive allosteric modulator of the thyrotropin receptor. By directly activating the receptor, it initiates the translocation of β-arrestin 1, which is a key step in the receptor’s signaling pathway . This modulation enhances the receptor’s response to thyrotropin, leading to increased efficacy in downstream signaling events .

Comparaison Avec Des Composés Similaires

Core Structural Variations

The quinazoline scaffold is common among analogues, but substitutions at the 2- and 4-positions define their biological and physicochemical properties:

Physical Properties

Melting points and molecular weights vary significantly based on substituents:

Key Observations :

- Chloro substituents (e.g., in 7a) correlate with higher melting points, likely due to enhanced crystallinity.

- Bulky groups like benzylpiperidine () increase molecular weight but may reduce solubility.

Activité Biologique

N-(1-phenylethyl)-2-(piperazin-1-yl)quinazolin-4-amine is a synthetic compound belonging to the quinazoline family, which is recognized for its diverse biological activities. This compound integrates a quinazoline core with a piperazine moiety and a phenylethyl group, contributing to its pharmacological properties. This article explores the biological activity of this compound, detailing its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHN

- Molecular Weight : 333.43 g/mol

- CAS Number : 662164-09-2

The unique structure of this compound enhances its solubility and biological activity compared to other quinazoline derivatives.

Biological Activities

This compound exhibits various biological activities, including:

- Antimicrobial Activity :

- Antitumor Activity :

-

Neurological Effects :

- The piperazine moiety is often associated with neurological activity. Research into related compounds indicates potential for treating neurological disorders .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Binding Affinity : Studies have shown that this compound binds selectively to specific receptors and enzymes, influencing their activity and contributing to its therapeutic effects .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Methylquinazolinone | Methyl group at position 6 | Antimicrobial, Anticancer |

| 2-(Piperidinyl)quinazolin | Piperidine instead of piperazine | Antidepressant, Antitumor |

| 4-Aminoquinazoline | Amino group at position 4 | Antifolate activity against cancers |

This compound stands out due to its unique combination of structural features that may enhance selectivity and efficacy against specific targets compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

- Anti-Tuberculosis Studies :

- Anticancer Research :

-

Mechanistic Insights :

- Research has elucidated the role of the phenylethyl group in enhancing the pharmacokinetic properties of quinazolines, leading to improved bioavailability and therapeutic outcomes .

Q & A

Q. What are the recommended synthetic routes for synthesizing N-(1-phenylethyl)-2-(piperazin-1-yl)quinazolin-4-amine, and how can purity be validated?

- Methodological Answer: Synthesis typically involves coupling a quinazolin-4-amine core with a piperazine derivative under reflux conditions. For example, brominated intermediates (e.g., 6-bromoquinazoline) can react with piperazine in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at 80–100°C . Purity validation requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR): To confirm structural integrity (e.g., ¹H/¹³C NMR for proton/carbon assignments) .

- Mass Spectrometry (ESI-MS): For molecular weight confirmation .

- Elemental Analysis (CHN): To verify stoichiometric composition .

Solvent removal and chromatographic purification (e.g., silica gel column with ethyl acetate/hexane gradients) are critical for isolating high-purity products .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

- Methodological Answer: Key techniques include:

- ¹H/¹³C NMR: To map proton environments and confirm substituent positions (e.g., distinguishing piperazine NH signals from aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS): For precise molecular formula determination .

- Infrared Spectroscopy (IR): To identify functional groups (e.g., NH stretches at ~3300 cm⁻¹) .

- X-ray Crystallography: For resolving crystal packing and hydrogen-bonding interactions, as demonstrated in structurally similar quinazoline derivatives .

Q. What are the common biological targets of piperazine-containing quinazolin-4-amine derivatives?

- Methodological Answer: Piperazine-quinazoline hybrids often target:

- Kinases: c-Src, Abl, and EGFR due to ATP-binding domain interactions .

- Epigenetic Enzymes: SETD8 lysine methyltransferase via competitive inhibition .

- Transport Proteins: Importin-β (structural analogs like Importazole share similar scaffolds) .

Target identification typically involves kinase profiling panels, fluorescence polarization assays, or cellular thermal shift assays (CETSA) .

Advanced Research Questions

Q. How can researchers optimize the kinase selectivity profile of this compound derivatives?

- Methodological Answer: Strategies include:

- Substituent Engineering: Introducing bulky groups (e.g., morpholine, fluorophenyl) to sterically block off-target kinases .

- Structural-Activity Relationship (SAR) Studies: Systematic variation of the piperazine linker length or quinazoline substituents (e.g., methoxy groups at C6/C7) to enhance binding specificity .

- Computational Docking: Using crystal structures of kinase domains (e.g., c-Src) to predict steric/electronic complementarity .

Q. What experimental strategies address discrepancies between in vitro enzyme inhibition and cellular efficacy?

- Methodological Answer: Contradictions may arise due to:

- Cellular Uptake Limitations: Use permeability assays (e.g., Caco-2 monolayers) or prodrug strategies to improve bioavailability .

- Metabolic Instability: Perform hepatic microsome stability tests and introduce metabolically resistant groups (e.g., fluorination) .

- Off-Target Effects: Employ CRISPR-based gene knockout models to isolate target-specific phenotypes .

Q. How should in vivo studies be designed to evaluate pharmacokinetics and target engagement for this compound?

- Methodological Answer: Key parameters include:

- Dosing Route: Oral administration (e.g., once-daily dosing in xenograft models) to assess bioavailability .

- Pharmacokinetic (PK) Profiling: Measure plasma half-life (t₁/₂), maximum concentration (Cₘₐₓ), and area under the curve (AUC) .

- Target Engagement: Use pharmacodynamic markers (e.g., phospho-Src levels in tumors) to confirm mechanism of action .

Q. What computational approaches predict the binding modes of this compound with its target proteins?

- Methodological Answer:

- Molecular Docking: Leverage X-ray crystallography data (e.g., PDB IDs for c-Src or SETD8) to model ligand-protein interactions .

- Molecular Dynamics (MD) Simulations: Assess binding stability over time (e.g., 100-ns simulations to evaluate piperazine flexibility) .

- Free Energy Calculations: Use MM-GBSA to rank binding affinities of structural analogs .

Notes on Data Contradictions

- Synthetic Yield Variability: Differing reaction conditions (e.g., HBr reflux vs. Pd-catalyzed coupling) may lead to yield discrepancies. Validate via controlled reproducibility studies .

- Biological Activity Differences: Inconsistent cellular vs. in vitro results may reflect assay-specific factors (e.g., ATP concentrations in kinase assays). Standardize protocols across models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.